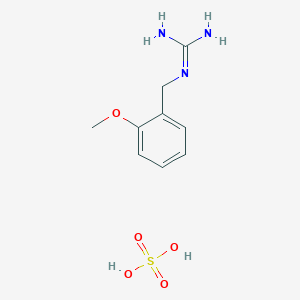![molecular formula C17H20N2O3 B5049861 3-methyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-1-benzofuran-2-carboxamide](/img/structure/B5049861.png)
3-methyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-1-benzofuran-2-carboxamide, also known as MP-10, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MP-10 belongs to the class of benzofuran compounds and has been shown to have various biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of 3-methyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-1-benzofuran-2-carboxamide is not fully understood. However, it is believed to act on the endocannabinoid system, specifically the CB2 receptor. 3-methyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-1-benzofuran-2-carboxamide has been shown to bind to the CB2 receptor and activate downstream signaling pathways. This activation leads to the anti-inflammatory, neuroprotective, and analgesic effects observed in animal models.
Biochemical and Physiological Effects:
3-methyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-1-benzofuran-2-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by decreasing the production of pro-inflammatory cytokines. 3-methyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-1-benzofuran-2-carboxamide has also been shown to protect neurons by reducing oxidative stress and promoting neuronal survival. Additionally, 3-methyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-1-benzofuran-2-carboxamide has been shown to alleviate pain by reducing the activity of pain-sensing neurons.
Vorteile Und Einschränkungen Für Laborexperimente
3-methyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-1-benzofuran-2-carboxamide has several advantages for lab experiments. It has been extensively studied and has a well-established synthesis method. 3-methyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-1-benzofuran-2-carboxamide is also relatively stable and can be stored for long periods of time. However, there are some limitations to using 3-methyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-1-benzofuran-2-carboxamide in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions.
Zukünftige Richtungen
There are several future directions for the study of 3-methyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-1-benzofuran-2-carboxamide. Further research is needed to fully understand its mechanism of action and to optimize its therapeutic potential. 3-methyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-1-benzofuran-2-carboxamide may also have potential applications in the treatment of other diseases, such as cancer and autoimmune disorders. Additionally, the development of more potent and selective CB2 receptor agonists may lead to the development of more effective therapies.
Synthesemethoden
The synthesis of 3-methyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-1-benzofuran-2-carboxamide involves the reaction of 3-(2-oxo-1-pyrrolidinyl)propylamine with 3-methyl-1-benzofuran-2-carboxylic acid chloride in the presence of a base. The resulting product is then purified through recrystallization or chromatography. The synthesis of 3-methyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-1-benzofuran-2-carboxamide has been optimized to produce high yields and purity.
Wissenschaftliche Forschungsanwendungen
3-methyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-1-benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, neuroprotective, and analgesic properties. 3-methyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-1-benzofuran-2-carboxamide has been studied in various animal models of disease, including Parkinson's disease, multiple sclerosis, and neuropathic pain. In these studies, 3-methyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-1-benzofuran-2-carboxamide has been shown to reduce inflammation, protect neurons, and alleviate pain.
Eigenschaften
IUPAC Name |
3-methyl-N-[3-(2-oxopyrrolidin-1-yl)propyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-12-13-6-2-3-7-14(13)22-16(12)17(21)18-9-5-11-19-10-4-8-15(19)20/h2-3,6-7H,4-5,8-11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWFQKFCMKSPZKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NCCCN3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![17-(2-methoxy-4-nitrophenyl)-1,8-dimethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5049785.png)
![2-[(3-fluorophenoxy)methyl]-N-(2-methylbenzyl)-1,3-oxazole-4-carboxamide](/img/structure/B5049792.png)
![2-[(3-chloro-1-benzothien-2-yl)carbonyl]-N-(3-chlorophenyl)hydrazinecarboxamide](/img/structure/B5049800.png)
![4-(2-{4-[(4-chlorobenzyl)oxy]phenyl}-1-cyanovinyl)benzoic acid](/img/structure/B5049809.png)


![10-(diphenylmethylene)-4-(1-naphthyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5049831.png)

![4-[(4-benzyl-1-piperazinyl)carbonyl]-2-phenylquinoline](/img/structure/B5049846.png)
![2-(hydroxymethyl)-2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}-1,3-propanediol](/img/structure/B5049856.png)
![butyl 4-[({[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5049858.png)
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B5049867.png)
![N-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-N-methyl-2-(1H-pyrazol-4-yl)ethanamine](/img/structure/B5049871.png)
![3-methyl-5-{2-[2-(2-phenoxyethoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5049878.png)